molecular formula C21H19ClFN3OS B2599072 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 872208-56-5

1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2599072
CAS No.: 872208-56-5
M. Wt: 415.91
InChI Key: JQBQVKLVVRVOPB-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a synthetic spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione core substituted with a 4-chlorobenzoyl group, a 4-fluorophenyl moiety, and a methyl group at position 6. Its structural complexity arises from the spirocyclic framework, which combines rigidity with diverse substitution patterns to modulate pharmacological and physicochemical properties. The introduction of halogenated aryl groups (e.g., 4-chlorobenzoyl and 4-fluorophenyl) likely enhances binding affinity to biological targets, such as enzymes or receptors, while the thione group may improve metabolic stability .

Properties

IUPAC Name

(4-chlorophenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3OS/c1-25-12-10-21(11-13-25)24-18(14-4-8-17(23)9-5-14)20(28)26(21)19(27)15-2-6-16(22)7-3-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBQVKLVVRVOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS No. 872208-56-5) is a compound characterized by its unique triazaspirodecane core structure. This structure, alongside its halogenated substituents, suggests potential biological activities that merit investigation. The compound's molecular formula is C21H19ClFN3OSC_{21}H_{19}ClFN_{3}OS, with a molecular weight of 415.91 g/mol .

Chemical Structure

The compound features:

  • A triazaspirodecane core, which includes three nitrogen atoms.
  • A thione functional group (C=S) contributing to its reactivity.
  • Substituents such as chlorine and fluorine , which may enhance biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit anticancer properties. For instance, derivatives of triazolethiones have demonstrated significant activity against various cancer cell lines. A study highlighted that compounds with thione functionalities showed promising results against colon carcinoma and breast cancer cell lines, with IC50 values indicating effective inhibition .

CompoundCancer Cell LineIC50 Value (μM)
1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-8-methyl...HCT-116 (Colon)TBD
Similar TriazolethionesT47D (Breast)27.3

Antimicrobial Activity

The presence of sulfur in the thione group often correlates with antimicrobial properties. Compounds similar to 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-8-methyl... have shown activity against both bacterial and fungal strains. For example, mercapto-substituted triazoles have been reported to exhibit comparable antibacterial effects against Mycobacterium tuberculosis and other pathogens .

MicroorganismActivity Level
Mycobacterium tuberculosisModerate
Staphylococcus aureusHigh

Anti-inflammatory Effects

Compounds containing thione groups are also known for their anti-inflammatory properties. Research into related thiazole derivatives suggests that they can inhibit inflammatory pathways, potentially making them suitable for treating conditions like arthritis or other inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity : A recent study investigated a series of triazolethiones, including derivatives similar to our compound, revealing that certain modifications significantly enhanced their cytotoxicity against cancer cell lines such as HCT-116 and T47D . This suggests that structural modifications in 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-8-methyl... could yield potent anticancer agents.
  • Antimicrobial Screening : In another study focusing on the antimicrobial efficacy of thione derivatives, several compounds were tested against a range of bacterial strains, showcasing promising results for those with similar structural characteristics as 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-8-methyl... .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound: 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione 4-Chlorobenzoyl, 4-fluorophenyl, 8-methyl C₂₁H₁₉ClFN₃OS 427.91* Potential kinase inhibition, metabolic stability
8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione Phenyl, 8-methyl C₁₄H₁₇N₃S 267.37 Base structure for spirocyclic derivatives; low solubility in water
(8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(3-fluorophenyl)methanone 3-Fluorophenyl, ethyl, phenyl C₂₁H₂₂FN₃OS 407.48 Enhanced lipophilicity due to ethyl group; possible CNS activity
1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Chloro-3-nitrobenzoyl, 2,4-dichlorophenyl C₂₂H₁₈Cl₃N₃O₃S 510.82 High molecular weight; nitro group may increase reactivity
8-[4-(4-Fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one 4-Oxobutyl, phenyl C₂₃H₂₆FN₃O₂ 415.47 Ketone functionality; potential for hydrogen bonding

*Calculated based on analogous compounds.

Key Findings:

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound is a common pharmacophore in kinase inhibitors and antipsychotics, offering balanced lipophilicity and electronic effects . The 4-chlorobenzoyl group enhances electrophilicity, which could improve interactions with nucleophilic residues in enzyme active sites .

The nitro group in CAS 899782-11-7 introduces strong electron-withdrawing effects, which may accelerate metabolic degradation compared to the thione-stabilized target compound .

Spirocyclic Framework Stability: The 1,4,8-triazaspiro[4.5]decane core in the target compound provides conformational restraint, likely enhancing selectivity for specific biological targets. Analogous spiro compounds, such as those in (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione), demonstrate improved metabolic stability compared to non-spirocyclic analogs due to reduced rotational freedom .

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions (e.g., solvent, temperature, stoichiometry) and purification techniques. For example, describes a similar spirocyclic compound synthesized via sulfonylation/amination reactions in dichloromethane with triethylamine as a base. Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) was critical for isolating the pure product . For analogous compounds (e.g., triazole-thiones), recrystallization from CHCl₃/petroleum ether (1:2) improved purity . Monitoring reaction progress via TLC and optimizing reaction time (e.g., 16 hours in ) can mitigate side reactions.

Q. What methodologies are recommended for crystallographic structural elucidation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and WinGX (for data processing) is standard. highlights SHELXL’s robustness for small-molecule refinement, even with twinned or high-resolution data . WinGX integrates tools for geometry analysis and visualization (e.g., ORTEP for displacement ellipsoids) . For anisotropic refinement, ensure data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

Q. What experimental approaches are used to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies involve systematic substitution of functional groups (e.g., halogen substituents on benzoyl/fluorophenyl rings) and evaluation of biological activity. demonstrates modifying sulfonamide/aryloxyethyl groups in spirocyclic compounds to enhance anticonvulsant activity . In vitro assays (e.g., enzyme inhibition, receptor binding) and in vivo models (e.g., seizure induction in rodents) are paired with computational docking to identify key pharmacophores.

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability, metabolic instability, or off-target effects. To address this:
  • Perform ADME profiling : Use HPLC-MS to assess metabolic stability in liver microsomes ( references LC-MS methods for impurity analysis) .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data .
  • Validate with knockout animal models to isolate target-specific effects (e.g., ’s ecological risk framework for stressor evaluation) .

Q. What strategies integrate crystallographic data with computational modeling to predict reactivity?

  • Methodological Answer : Combine SCXRD-derived geometries (e.g., bond lengths, torsion angles) with density functional theory (DFT) calculations. For example:
  • Use SHELXL-refined coordinates to parameterize molecular electrostatic potential maps .
  • Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) to study conformational flexibility .
  • Validate predictions with experimental reactivity data (e.g., nucleophilic attack sites inferred from electron-deficient regions).

Q. How can degradation pathways of this compound in environmental compartments be systematically studied?

  • Methodological Answer : Adopt a tiered approach:
  • Abiotic studies : Hydrolysis/photolysis under controlled pH/UV conditions (’s environmental fate framework) .
  • Biotic studies : Use soil/water microcosms with LC-MS/MS to track metabolites (e.g., dehalogenation or thione oxidation products) .
  • Ecotoxicity assays : Align with ’s multi-level impact analysis (cell, organism, ecosystem) .

Methodological Frameworks for Research Design

Q. What theoretical frameworks guide mechanistic studies of this compound’s bioactivity?

  • Methodological Answer : Link research to established theories like lock-and-key model (enzyme inhibition) or QSPR (quantitative structure-property relationship) . emphasizes aligning hypotheses with conceptual frameworks (e.g., spirocyclic compounds as kinase inhibitors) . For neuroactive compounds, integrate neurotransmitter receptor theories (e.g., GABA modulation in anticonvulsants) .

Q. How should researchers design experiments to balance pharmacological efficacy and environmental safety?

  • Methodological Answer : Apply translational research principles :
  • Phase 1 : High-throughput screening (HTS) for efficacy (e.g., ’s triazole-thione assays) .
  • Phase 2 : Environmental risk assessment using OECD guidelines (e.g., biodegradation, bioaccumulation) .
  • Phase 3 : Cross-disciplinary collaboration (e.g., pharmacologists + ecotoxicologists) to refine molecular design .

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